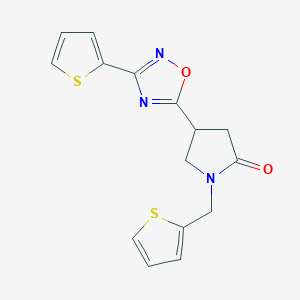

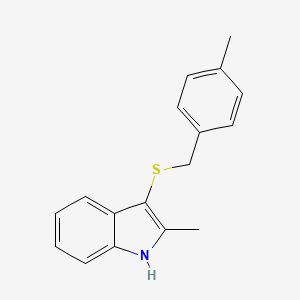

![molecular formula C9H18N2O3 B2999990 [4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol CAS No. 2344681-03-2](/img/structure/B2999990.png)

[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

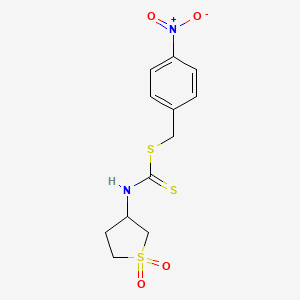

“[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol” is a chemical compound with the CAS Number: 2344681-03-2 . It has a molecular weight of 202.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature . A one-pot route to 2-alkyl and 2-aryl-4 H -benzo [ d ] [1,3]oxazin-4-ones (also known as 4 H -3,1-benzoxazin-4-ones) has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O3/c10-5-9(6-12)7-14-4-8-3-13-2-1-11(8)9/h8,12H,1-7,10H2 .Chemical Reactions Analysis

The formation of similar compounds has been correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4 H - benzo [d] [1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation and Functional Group Transformation

The catalytic hydrogenation of dihydro-oxazines is a pivotal reaction in organic synthesis, facilitating the conversion of functional groups and enabling the synthesis of various amino alcohols and derivatives. Sukhorukov et al. (2008) demonstrated how dihydrooxazines, under mild hydrogenation conditions, can produce a dynamic mixture of products that can be further transformed into amino alcohols and pyrrolidine derivatives, suggesting potential routes for the synthesis and functionalization of [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] (Sukhorukov et al., 2008).

Synthesis of Chitosan Derivatives via Mannich Reaction

The Mannich reaction, a critical method for aminomethylation, was explored by Omura et al. (2001) for the regioselective aminomethylation of phenolic compounds. This approach, especially in the synthesis of chitosan derivatives, showcases the potential for modifying natural polymers or creating bioactive molecules, potentially applicable to [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] (Omura et al., 2001).

Creation of Cyclic Dipeptidyl Ureas

Research by Sañudo et al. (2006) on the synthesis of cyclic dipeptidyl ureas via Ugi reactions and subsequent transformations opens avenues for creating complex heterocyclic structures. This methodology might offer insights into synthesizing related compounds or exploring the bioactivity of [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] derivatives (Sañudo et al., 2006).

Synthesis and Molecular Structure Analysis

Research on the synthesis and structural analysis of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one by Hwang et al. (2006), provides valuable insights into the chemical behavior and potential applications of structurally complex molecules. Understanding the crystal structure and molecular interactions could inform the design and synthesis of [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] and its derivatives (Hwang et al., 2006).

Amino Sugars and Carbohydrate Mimetics

Pfrengle and Reissig (2010) discussed the synthesis of amino sugars and carbohydrate mimetics using 1,2-oxazines as intermediates, highlighting the versatility of oxazine derivatives in synthesizing complex organic molecules. This work suggests potential pathways for utilizing [4−(Aminomethyl)−1,3,6,7,9,9a−hexahydro−\[1,4oxazino3,4−c1,4oxazin-4-yl]methanol] in the synthesis of bioactive or functional molecules (Pfrengle & Reissig, 2010).

Eigenschaften

IUPAC Name |

[4-(aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c10-5-9(6-12)7-14-4-8-3-13-2-1-11(8)9/h8,12H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFKSZWIPHAVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2N1C(COC2)(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)

![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)

![6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2999925.png)

![1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one](/img/structure/B2999928.png)

![3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2999929.png)